molecular formula C16H23N3O4 B2899649 tert-Butyl 4-[3-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate CAS No. 2055119-02-1

tert-Butyl 4-[3-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate

Cat. No.: B2899649
CAS No.: 2055119-02-1
M. Wt: 321.377
InChI Key: IDHUYQYTOOTPSR-UHFFFAOYSA-N
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Description

Structure: The compound features a piperazine core with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a pyridine ring at the 4-position. The pyridine is substituted with a methoxycarbonyl (-CO₂Me) group at the 3-position (Figure 1).

Properties

IUPAC Name

tert-butyl 4-(3-methoxycarbonylpyridin-2-yl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(21)19-10-8-18(9-11-19)13-12(14(20)22-4)6-5-7-17-13/h5-7H,8-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHUYQYTOOTPSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-[3-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate typically involves the reaction of tert-butyl chloroformate with 4-(3-(methoxycarbonyl)pyridin-2-yl)piperazine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and recrystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-[3-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl 4-[3-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-[3-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The methoxycarbonyl group can participate in hydrogen bonding and other interactions, further affecting the compound’s activity.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties

Compound Name Substituents/Modifications Molecular Weight Key Properties/Applications References
tert-Butyl 4-[3-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate (Target) 3-methoxycarbonylpyridin-2-yl 321.35 Intermediate for kinase inhibitors; high solubility in organic solvents
tert-Butyl 4-(6-(methoxycarbonyl)-4-methylpyridin-3-yl)piperazine-1-carboxylate 6-methoxycarbonyl, 4-methylpyridin-3-yl 335.39 Increased lipophilicity; potential metabolic stability
tert-Butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate 3-cyanopyridin-2-yl 288.34 Strong electron-withdrawing group; enhanced reactivity in nucleophilic substitutions
tert-Butyl 4-[5-bromo-3-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate 5-bromo, 3-methoxycarbonylpyridin-2-yl 400.25 Bromine enables cross-coupling (e.g., Suzuki reactions)
tert-Butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate 6-fluoropyridin-3-yl 295.33 Fluorine improves metabolic stability and bioavailability
tert-Butyl 4-[3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate 3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl 363.46 Thiadiazole enhances antimicrobial activity
tert-Butyl 4-[3-(morpholin-4-yl)pyrazin-2-yl]piperazine-1-carboxylate Pyrazin-2-yl with morpholine substitution 391.47 Pyrazine core improves π-π stacking in protein binding

Substituent Effects on Reactivity and Bioactivity

Electron-Withdrawing Groups (EWGs): The 3-cyano analog (Table 1) exhibits faster reactivity in nucleophilic aromatic substitutions due to the strong electron-withdrawing nature of the cyano group . In contrast, the 3-methoxycarbonyl group in the target compound balances electronic effects, enabling both stability and moderate reactivity in cross-couplings .

Halogen Substitutions: The 5-bromo derivative (Table 1) is pivotal in Suzuki-Miyaura couplings for constructing biaryl systems, a feature absent in the non-halogenated target compound .

Heterocycle Replacements :

  • Replacement of pyridine with 1,3,4-thiadiazole (Table 1) introduces sulfur, enhancing antimicrobial potency through thiol interactions .
  • Pyrazine -containing analogs (e.g., C16 in ) show improved stacking interactions in kinase binding pockets .

Key Observations :

  • Palladium catalysts (e.g., Pd(OAc)₂, Pd(dppf)Cl₂) are universally employed, but ligand choice (BINAP vs. XPhos) impacts yield and reaction time.
  • Microwave-assisted synthesis (e.g., 100°C, 3 hours) reduces reaction time compared to conventional heating .

Physicochemical and Pharmacokinetic Profiles

Table 3: Bioavailability and Solubility Metrics

Compound LogP TPSA (Ų) H-Bond Donors H-Bond Acceptors Solubility (mg/mL) References
Target Compound 2.1 65.5 0 6 0.12
3-Cyano Analog 1.8 68.3 0 7 0.08
6-Fluoro Analog 1.9 65.5 0 6 0.15
Thiadiazole Analog 2.4 85.6 0 8 0.05

Insights :

  • The 6-fluoro analog shows improved solubility (0.15 mg/mL) due to fluorine’s polarity, despite similar LogP to the target compound .
  • Higher topological polar surface area (TPSA) in thiadiazole derivatives correlates with reduced membrane permeability .

Biological Activity

tert-Butyl 4-[3-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate (CAS No. 2055119-02-1) is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.

The molecular formula of this compound is C16H23N3O4, with a molecular weight of 321.37 g/mol. Its structure features a piperazine ring substituted with a pyridine moiety, which is significant for its biological activity.

PropertyValue
Molecular FormulaC16H23N3O4
Molecular Weight321.37 g/mol
CAS Number2055119-02-1
Melting PointNot available
Storage Temperature2-8°C

Antioxidant and Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's disease (AD). For instance, studies have shown that certain piperazine derivatives can inhibit amyloid-beta aggregation and reduce oxidative stress in neuronal cells .

The mechanism of action for compounds in this class often involves modulation of neurotransmitter systems and inhibition of specific enzymes associated with neurodegeneration:

  • Inhibition of Acetylcholinesterase : This enzyme's inhibition is crucial for increasing acetylcholine levels, which can improve cognitive function in AD models.
  • Reduction of Neuroinflammation : Compounds have been shown to decrease pro-inflammatory cytokines such as TNF-alpha, contributing to their protective effects against neuronal damage .

Study 1: Neuroprotection in Alzheimer's Disease Models

In a study investigating the neuroprotective properties of related compounds, it was found that treatment with a piperazine-based derivative led to a significant increase in cell viability in astrocytes exposed to amyloid-beta peptides. The compound demonstrated an ability to enhance cell survival by approximately 30% compared to untreated controls .

Study 2: In Vivo Efficacy

Another study evaluated the efficacy of similar compounds in vivo using scopolamine-induced memory impairment models. Results indicated that these compounds could significantly improve memory performance, suggesting their potential therapeutic application in cognitive disorders .

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